1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Medicinal Chemistry Physicochemical Profiling Compound Library Selection

1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899917-42-1) is a synthetic spirocyclic heterocycle belonging to the 1,4-diazaspiro[4.5]dec-3-ene-2-thione class, characterized by a cyclohexane-fused spiro junction linking a diazole-thione ring core. It contains a 4-bromobenzoyl substituent at the N1 position and a phenyl group at the C3 position.

Molecular Formula C21H19BrN2OS
Molecular Weight 427.4 g/mol
CAS No. 899917-42-1
Cat. No. B3299734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS899917-42-1
Molecular FormulaC21H19BrN2OS
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C21H19BrN2OS/c22-17-11-9-16(10-12-17)19(25)24-20(26)18(15-7-3-1-4-8-15)23-21(24)13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2
InChIKeyFSUWFNBBNIVQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899917-42-1): Compound Identity and Procurement Baseline


1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899917-42-1) is a synthetic spirocyclic heterocycle belonging to the 1,4-diazaspiro[4.5]dec-3-ene-2-thione class, characterized by a cyclohexane-fused spiro junction linking a diazole-thione ring core . It contains a 4-bromobenzoyl substituent at the N1 position and a phenyl group at the C3 position. The compound has the molecular formula C21H19BrN2OS and a molecular weight of 427.4 g/mol, with commercial purity typically at 95% . It is manufactured as a specialty research compound, available through multiple catalog suppliers. The compound is insoluble in water and soluble in common organic solvents including ethanol, ether, benzene, and acetone . Its classification as a thione-containing spirocyclic derivative distinguishes it from oxo-analogs (diones, lactams) and non-spiro heterocycles within medicinal chemistry screening collections .

Why 1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 1,4-diazaspiro[4.5]dec-3-ene-2-thione family, substitutions at the N1-benzoyl and C3-aryl positions exert non-linear effects on molecular recognition and physicochemical behavior . The presence of a 4-bromobenzoyl group introduces a heavy halogen that can participate in halogen bonding within biological binding pockets and crystal lattices—an interaction fundamentally absent in unsubstituted benzoyl or 4-fluorobenzoyl analogs . Crystallographic evidence from structurally analogous spirohydantoin derivatives demonstrates that Cl→Br substitution at the 4-benzoyl position causes a measurable widening of the dihedral angle between the heterocyclic core and the benzoyl ring, altering molecular conformation and supramolecular assembly . These geometric and electronic differences mean that screening hits or potency values obtained for analogs such as 1-benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione or 1-(4-fluorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione cannot be assumed to extrapolate to the 4-bromobenzoyl derivative without empirical re-evaluation .

Quantitative Differentiation Evidence for 1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (899917-42-1) vs. Closest Analogs


Molecular Weight Differentiation: 4-Bromobenzoyl vs. 4-Chlorobenzoyl and Unsubstituted Benzoyl Analogs

The 4-bromobenzoyl substituent confers a molecular weight of 427.4 g/mol on 1-(4-bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione . This represents a mass increase of +77.0 Da relative to the unsubstituted benzoyl analog (calculated MW ≈ 350.4 g/mol for 1-benzoyl-3-phenyl analog based on C21H20N2OS) and +35.0 Da relative to the 4-chlorobenzoyl analog (calculated MW ≈ 392.4 g/mol for C21H19ClN2OS) . This mass difference is relevant for LC-MS identification, library encoding, and the physicochemical property space implications of increased molecular weight including effects on membrane permeability .

Medicinal Chemistry Physicochemical Profiling Compound Library Selection

Conformational and Crystal Packing Effects of 4-Bromobenzoyl vs. 4-Chlorobenzoyl Substitution in Spirocyclic Derivatives

In a direct crystallographic comparison of structurally related spirohydantoin derivatives, the 4-bromobenzoyl-substituted compound (3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione) exhibited a fundamentally different crystal packing architecture from its 4-chlorobenzoyl counterpart . The brominated derivative formed R⁴₆(32) nets that join into stacks enclosing linear channels, whereas the chlorinated derivative formed parallel stacks with alternating perpendicular separation along the b-axis . Additionally, systematic analysis of the halogen series revealed a progressive widening of the dihedral angle between the hydantoin ring and the substituted benzoyl unit when moving from F to Cl to Br, with the bromine derivative exhibiting the largest torsion angle . While this study examined the 2,4-dione scaffold rather than the 2-thione scaffold of the target compound, the conformational influence of the 4-bromobenzoyl group is expected to be transferable to the thione analog due to the shared spirocyclic architecture and benzoyl linker geometry .

Structural Chemistry Crystal Engineering Solid-State Properties

Halogen Bonding Capability of 4-Bromobenzoyl Group as a Selectivity Determinant Relative to Non-Halogenated and Fluorinated Analogs

The 4-bromobenzoyl substituent on the target compound introduces a polarizable bromine atom capable of forming directional halogen bonds (C-Br···X, where X = O, N, S, or π-system), a feature absent in non-halogenated benzoyl analogs and significantly weaker in 4-fluorobenzoyl derivatives . Halogen bonding strength follows the order I > Br > Cl >> F, with bromine providing a balance between halogen bond donor strength and synthetic accessibility . In the RSC crystallographic study of spirohydantoin derivatives, the introduction of bromine at the 4-benzoyl para position led to distinct intermolecular interaction networks compared to chlorine, including modified C-H···O and C-H···π contact geometries . This suggests that within biological targets containing complementary Lewis base sites, the 4-bromobenzoyl derivative may exhibit target engagement patterns qualitatively different from its 4-chloro, 4-fluoro, or unsubstituted benzoyl analogs .

Halogen Bonding Structure-Based Drug Design Molecular Recognition

Physicochemical Property Divergence from Core Scaffold: Target Compound vs. 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

The 4-bromobenzoyl substituent substantially alters key physicochemical descriptors relative to the core scaffold. The parent 3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (PubChem CID 12005139) has a computed XLogP3-AA of 3.1, a molecular weight of 244.36 g/mol, one hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 56.5 Ų . Addition of the 4-bromobenzoyl group to N1 (to form the target compound) adds a para-brominated benzoyl moiety, increasing molecular weight to 427.4 g/mol , adding a carbonyl oxygen (H-bond acceptor), eliminating the N1-hydrogen (removing one H-bond donor), and increasing the rotatable bond count and TPSA. These shifts move the compound toward higher lipophilicity and larger molecular size, altering its drug-likeness profile relative to the core scaffold and 1-unsubstituted analogs .

Drug-Likeness Lipophilicity ADME Profiling

Evidence-Based Research Application Scenarios for 1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (899917-42-1)


Halogen Bonding-Enabled Fragment Elaboration and Structure-Guided Lead Optimization

In fragment-based drug discovery programs targeting proteins with carbonyl-rich or π-electron-rich binding pockets, the 4-bromobenzoyl moiety of this compound offers a directional halogen bonding handle that can probe for C-Br···O and C-Br···π interactions inaccessible to non-halogenated or fluorinated analogs . The crystallographic evidence from structurally analogous spirohydantoins demonstrating altered packing architectures between Br and Cl benzoyl derivatives supports the hypothesis that the brominated compound may induce distinct binding poses when co-crystallized with protein targets. This compound is suitable as a halogen-enriched fragment for initial crystallization screening where bromine's anomalous scattering also facilitates phasing for X-ray structure determination .

Solid-State Property Engineering in Preformulation Studies

Because the 4-bromobenzoyl substitution has been shown in spirocyclic derivatives to produce crystal packing architectures distinct from those of 4-chlorobenzoyl analogs—including the formation of channel-containing supramolecular assemblies —this compound is a relevant candidate for comparative solid-state characterization studies investigating how halogen substitution modulates solubility, hygroscopicity, and mechanical properties of spirocyclic active pharmaceutical ingredients. Researchers evaluating developability risks across a halogen series (F, Cl, Br) should include this compound alongside its 4-fluoro and 4-chloro counterparts .

MS-Based Metabolite Identification and Analytical Method Development

The distinctive bromine isotope pattern (approximately 1:1 ratio for ⁷⁹Br:⁸¹Br) provides this compound with a unique and unambiguous mass spectrometric signature that lighter halogen analogs (F, Cl) and non-halogenated compounds cannot replicate . This feature makes the compound particularly valuable for: (a) developing and validating LC-MS/MS analytical methods where the bromine isotope cluster serves as an internal confirmatory ion ratio; (b) in vitro metabolic stability studies where metabolite tracking benefits from the characteristic bromine isotopic fingerprint . Analytical laboratories seeking robust compound-specific detection methods will find this isotopic feature advantageous for quantification in complex biological matrices .

Comparative Physicochemical Profiling Across a Benzoyl Halogen Series

The substantial physicochemical shifts observed when comparing the core scaffold (3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione; MW 244.36 g/mol, XLogP3 = 3.1) to the 4-bromobenzoyl derivative (MW 427.4 g/mol, estimated logP ~4.5-5.5) position this compound within a systematic halogen series (H, F, Cl, Br, I) for structure-property relationship (SPR) studies. Medicinal chemistry teams seeking to decouple electronic effects (σp values) from steric and lipophilic contributions across halogen substituents within a constant spirocyclic scaffold can use this compound as the bromine representative, enabling rank-ordering of halogen effects on permeability, metabolic stability, and plasma protein binding .

Quote Request

Request a Quote for 1-(4-Bromobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.